Fendona

Overview

Description

Fendona is a fast-acting pyrethroid insecticide primarily used for controlling disease-causing insects. Its active ingredient is alpha-cypermethrin, which is highly effective in eliminating insects through both contact and ingestion. This compound is widely used in public health programs, particularly in regions where malaria and other vector-borne diseases are prevalent .

Mechanism of Action

Fendona, a fast-acting pyrethroid insecticide, is widely used for its rapid and reliable action, broad activity, and high public safety . The active ingredient in this compound is alpha-cypermethrin .

Target of Action

This compound is active against a wide range of insect pests . It targets both flying and crawling insects, making it a standard insecticide used worldwide .

Mode of Action

This compound works by both contact and ingestion . Its micro particles cling to the feet and antennae of insects, sensitizing them within the first few minutes of contact . This causes irritation and grooming in an attempt to remove the insecticide, increasing exposure through both contact and ingestion .

Pharmacokinetics

This compound’s unique formulation ensures dependable results at exceptionally low doses . It provides even surface coverage and excellent adherence to porous and other difficult surfaces like mortar, brick, and cement without significant active ingredient absorption . This can provide three months of residual action in most environments .

Result of Action

This compound has a rapid knockdown effect, with excellent bio-absorption of the fat-soluble active substance leading to knockdown in as little as 30 minutes and death within 24 hours . Its residual activity helps ensure that insects don’t return for up to nine months .

Action Environment

This compound works on virtually any surface because its crystalline particles adhere to bare wood, glass, brick, concrete, and masonry . It is water-based, so it has no significant odor, doesn’t stain, and has a low skin-irritation factor, making it well suited for indoor residual spraying . It is especially suitable for insect control in sensitive locations due to its environmental profile .

Biochemical Analysis

Biochemical Properties

Fendona, containing alpha-cypermethrin, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Alpha-cypermethrin targets the sodium channels in the nervous system of insects, leading to prolonged depolarization and eventual paralysis. This interaction disrupts the normal function of sodium channels, preventing the transmission of nerve impulses. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the detoxification process, leading to the formation of less toxic metabolites .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In insects, it affects the nervous system by disrupting the normal function of sodium channels, leading to paralysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, resulting in the upregulation of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sodium channels in the nervous system of insects. Alpha-cypermethrin binds to the sodium channels, causing prolonged depolarization and preventing the transmission of nerve impulses. This leads to paralysis and eventual death of the insect. In mammalian systems, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable for extended periods under controlled conditions, but its efficacy can decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as respiration, metabolism, and reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in controlling insect pests without causing significant toxicity to non-target organisms. At high doses, this compound can exhibit toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. For instance, high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the detoxification process, converting this compound into less toxic metabolites. The metabolic pathways of this compound also involve the generation of reactive oxygen species, which can lead to oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux and metabolite levels, altering the balance of key metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the mitochondria, where it induces oxidative stress. The subcellular localization of this compound is essential for understanding its mechanism of action and potential effects on cellular functions .

Preparation Methods

Fendona is produced through a series of synthetic routes involving the preparation of alpha-cypermethrin. The synthesis of alpha-cypermethrin typically involves the reaction of cypermethrin acid chloride with alpha-cyano-3-phenoxybenzyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as toluene. The resulting product is then purified through crystallization or distillation to obtain alpha-cypermethrin in its pure form .

Chemical Reactions Analysis

Fendona, with alpha-cypermethrin as its active ingredient, undergoes several types of chemical reactions:

Oxidation: Alpha-cypermethrin can be oxidized to form various oxidation products, including carboxylic acids and alcohols.

Reduction: Reduction of alpha-cypermethrin can lead to the formation of corresponding alcohols and hydrocarbons.

Substitution: Alpha-cypermethrin can undergo substitution reactions, where the cyano group or the phenoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fendona has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its unique chemical properties and reactions. Researchers investigate its synthesis, stability, and degradation pathways.

Biology: In biology, this compound is used to study the effects of insecticides on various insect species. It is also used to understand the mechanisms of insect resistance to pyrethroids.

Medicine: In medicine, this compound is used in public health programs to control vector-borne diseases like malaria. Its effectiveness in reducing mosquito populations and preventing disease transmission is a significant area of research.

Industry: In the pest control industry, this compound is used to manage insect populations in residential, commercial, and agricultural settings. .

Comparison with Similar Compounds

Fendona is compared with other pyrethroid insecticides, such as permethrin, deltamethrin, and cypermethrin. While all these compounds share a similar mode of action, this compound stands out due to its advanced micro-crystalline particle formulation, which enhances its efficacy and stability. The unique formulation of this compound ensures rapid knockdown and reliable residual action, making it highly effective at low dose rates .

Similar compounds include:

Permethrin: Another widely used pyrethroid insecticide with similar applications but different formulation and stability properties.

Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Cypermethrin: The parent compound of alpha-cypermethrin, used in various insecticidal formulations.

This compound’s unique formulation and low toxicity profile make it a preferred choice for many pest control applications.

Properties

CAS No. |

72204-44-5 |

|---|---|

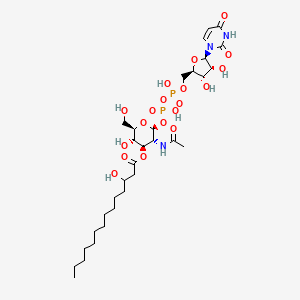

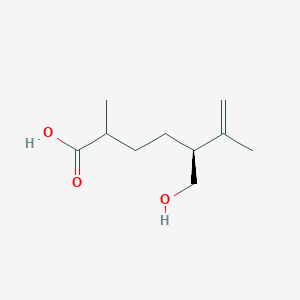

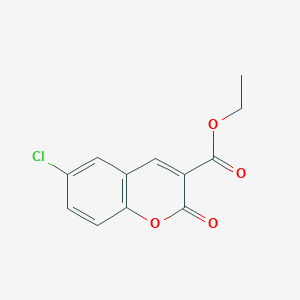

Molecular Formula |

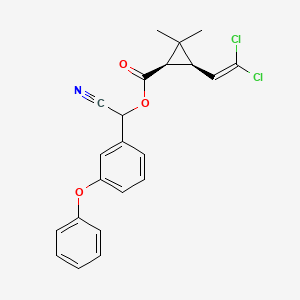

C22H19Cl2NO3 |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |

InChI Key |

KAATUXNTWXVJKI-WSTZPKSXSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

boiling_point |

200 °C @ 0.07 mm Hg |

Color/Form |

Viscous yellowish brown semisolid mass. Colorless crystals |

density |

1.28 g/ml @ 20 °C |

melting_point |

78-81 °C |

Key on ui other cas no. |

67375-30-8 |

physical_description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |

solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |

Synonyms |

alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |

vapor_density |

1.25 |

vapor_pressure |

0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alpha-cypermethrin is a synthetic pyrethroid insecticide. It acts by disrupting the nervous system of insects. [] Specifically, it interferes with the sodium channels in nerve cells, preventing normal transmission of nerve impulses. This leads to paralysis and ultimately death of the insect. []

A: The molecular formula of alpha-cypermethrin is C22H19Cl2NO3, and its molecular weight is 416.3 g/mol. []

A: While the provided research does not delve into specific spectroscopic data, information on analytical methods for characterization and quantification can be found in the literature. Standard techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. []

A: Research indicates that the efficacy of Fendona can be influenced by the surface it is applied to. For instance, studies have shown that its effectiveness against mosquitoes, houseflies, and cockroaches was highest on glass surfaces, followed by cement, and lastly painted wood. [] This highlights the importance of considering surface properties when using this compound for pest control.

ANone: this compound is an insecticide and does not possess catalytic properties. Its primary function is to disrupt the nervous system of insects, not to catalyze chemical reactions.

ANone: While the provided articles do not discuss computational modeling of this compound, this area of research could provide valuable insights into its interactions with target sites, potential resistance mechanisms, and the development of novel analogs with improved properties.

A: Research comparing different formulations of alpha-cypermethrin, such as this compound 6% suspension concentrate (SC) and this compound Dry 15%, found variations in their residual efficacy and wash resistance. [] This highlights the importance of formulation in optimizing insecticide performance.

ANone: The provided research primarily focuses on the efficacy and application of this compound, and does not delve into specific SHE regulations. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information on safe handling, storage, and use.

ANone: The provided research primarily focuses on the insecticidal properties of this compound and does not provide detailed information on PK/PD in humans or other mammals. It's important to note that while alpha-cypermethrin is designed to target insects, it can still have toxicological effects on mammals, including humans.

A: Field and laboratory studies have demonstrated the effectiveness of this compound against various mosquito species, including Anopheles gambiae, Anopheles aconitus, Aedes aegypti, and Aedes albopictus. [, , , ] These studies highlight its potential for malaria and dengue fever vector control.

A: ** Yes, research has shown that mosquito populations can develop resistance to alpha-cypermethrin. For example, a study in Cà Mau, Vietnam, found that Anopheles epiroticus mosquitoes exhibited resistance to alpha-cypermethrin. [] This emphasizes the need for ongoing monitoring of insecticide resistance and the development of new strategies to combat it.

ANone: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that alpha-cypermethrin can be toxic to humans and other mammals. It is essential to handle this compound with caution and follow all safety instructions provided on the product label and safety data sheets.

ANone: Drug delivery and targeting are not applicable in this context as this compound is an insecticide, not a pharmaceutical drug.

A: Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to characterize and quantify alpha-cypermethrin in various matrices, ensuring quality control and monitoring its presence in environmental samples. []

ANone: While not extensively discussed in the provided research, the dissolution and solubility of alpha-cypermethrin are crucial factors influencing its bioavailability and effectiveness. Formulation strategies often address these properties to optimize insecticide performance.

ANone: Analytical methods used to quantify alpha-cypermethrin in environmental and biological samples undergo rigorous validation processes to ensure their accuracy, precision, and specificity. This ensures the reliability of research findings and monitoring data.

ANone: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of this compound to maintain its consistency, safety, and efficacy. This involves adhering to good manufacturing practices (GMP) and other relevant regulatory standards.

ANone: Immunogenicity is less of a concern with insecticides like this compound compared to pharmaceutical drugs.

ANone: Drug-transporter interactions are not directly relevant to this compound as it is an insecticide.

ANone: Alternatives to chemical insecticides like this compound include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)